N-propylcyclopropanamine
Overview
Description
N-propylcyclopropanamine is an organic compound with the molecular formula C6H13N It is a cyclopropane derivative where the cyclopropane ring is substituted with a propyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylcyclopropanamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the carbon atom of the propyl halide, resulting in the formation of this compound.
Another method involves the reductive amination of cyclopropanone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method allows for the direct introduction of the propyl group onto the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-propylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form N-propylcyclopropylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-propylcyclopropylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-propylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-propylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-propylcyclopropanamine can be compared with other cyclopropane derivatives such as cyclopropylamine and N-methylcyclopropanamine While all these compounds share the cyclopropane ring, the different substituents (propyl, methyl, etc) confer unique properties and reactivity
List of Similar Compounds
- Cyclopropylamine
- N-methylcyclopropanamine
- N-ethylcyclopropanamine
Properties
IUPAC Name |
N-propylcyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-5-7-6-3-4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOWJXCNVJBLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477430 | |
Record name | N-propylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73121-93-4 | |
Record name | N-propylcyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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